Urea, n-phenyl-n'-2-thiazolyl-
Overview
Description
Urea, n-phenyl-n’-2-thiazolyl- is a compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenyl group attached to one nitrogen atom and a thiazole ring attached to the other nitrogen atom of the urea moiety. This compound has garnered interest due to its potential biological activities and applications in various fields such as agriculture, medicine, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea, n-phenyl-n’-2-thiazolyl- typically involves the reaction of 2-aminothiazole with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Aminothiazole+Phenyl isocyanate→Urea, n-phenyl-n’-2-thiazolyl-
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of urea, n-phenyl-n’-2-thiazolyl- may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to obtain high-purity products.
Types of Reactions:
Oxidation: Urea, n-phenyl-n’-2-thiazolyl- can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in the development of herbicides and pesticides.
Medicine: Research has indicated its potential as an anticancer agent, particularly as an inhibitor of specific kinases involved in cancer cell proliferation.
Industry: It is used in the formulation of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of urea, n-phenyl-n’-2-thiazolyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as C-RAF and FLT3, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-phenyl-N’-4-pyridylurea: Known for its cytokinin-like activity.
N,N’-diphenylurea: Used as a standard in cytokinin activity assays.
Thidiazuron: A phenylurea cytokinin used in plant tissue culture.
Uniqueness: Urea, n-phenyl-n’-2-thiazolyl- is unique due to the presence of the thiazole ring, which imparts distinct biological activities compared to other phenylurea derivatives. The thiazole ring enhances its potential as a bioactive molecule, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
1-phenyl-3-(1,3-thiazol-2-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZSJMAJCDKJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300855 | |
Record name | urea, n-phenyl-n'-2-thiazolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14954-35-9 | |
Record name | NSC139256 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | urea, n-phenyl-n'-2-thiazolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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